molecular formula C22H25N3O2 B12456686 1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide

1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B12456686
M. Wt: 363.5 g/mol
InChI Key: HOKYQNVFSILMOB-UHFFFAOYSA-N
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Description

1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with 3-(propan-2-yloxy)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-1H-pyrazole-4-carboxamide: Lacks the propan-2-yloxypropyl group.

    1,3-diphenyl-2-propanone: A structurally similar compound with different functional groups.

Uniqueness

1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide is unique due to the presence of the propan-2-yloxypropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

1,3-diphenyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C22H25N3O2/c1-17(2)27-15-9-14-23-22(26)20-16-25(19-12-7-4-8-13-19)24-21(20)18-10-5-3-6-11-18/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,23,26)

InChI Key

HOKYQNVFSILMOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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